N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxobicyclo[221]heptane-1-carboxamide is a complex organic compound with a unique structure that includes a difluoromethylsulfanyl group attached to a phenyl ring, and a bicycloheptane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the difluoromethylsulfanyl group: This can be achieved by reacting a suitable phenyl precursor with difluoromethylthiolating agents under controlled conditions.
Construction of the bicycloheptane core: This involves cyclization reactions, often using Diels-Alder reactions or other cycloaddition methods.
Coupling of the two moieties: The final step involves coupling the difluoromethylsulfanyl phenyl group with the bicycloheptane carboxamide under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the bicycloheptane moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the difluoromethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The difluoromethylsulfanyl group can form strong interactions with active sites, while the bicycloheptane moiety provides structural rigidity. This combination allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
- N-{4-[(methylsulfanyl)phenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Uniqueness
N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct electronic and steric properties compared to similar compounds. This can result in different reactivity and interaction profiles, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2NO2S/c1-16(2)17(3)8-9-18(16,10-13(17)22)14(23)21-11-4-6-12(7-5-11)24-15(19)20/h4-7,15H,8-10H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBGURNJHFODHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=C(C=C3)SC(F)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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